molecular formula C17H18Cl3N3O2S2 B2640983 2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride CAS No. 1216746-37-0

2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2640983
CAS No.: 1216746-37-0
M. Wt: 466.82
InChI Key: RGFWQFFNXQXMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • A thiophene backbone with dichloro substituents at positions 2 and 3.
  • A benzo[d]thiazol-2-yl moiety modified with a methoxy group at position 4.
  • A dimethylaminoethyl chain linked via an amide bond to the thiophene ring.
  • A hydrochloride counterion for enhanced solubility.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S2.ClH/c1-21(2)6-7-22(16(23)11-9-14(18)26-15(11)19)17-20-12-5-4-10(24-3)8-13(12)25-17;/h4-5,8-9H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFWQFFNXQXMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. Its unique structural features, including a thiophene ring and substituted benzo[d]thiazole moiety, suggest that it may interact with various biological targets, influencing cellular processes.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, which contributes to the compound's electron-rich nature.
  • Dichloro and Dimethylamino Substituents : These groups enhance reactivity and potential interactions with biological macromolecules.
  • Benzo[d]thiazole Moiety : Known for its biological activity, this component may play a critical role in the compound's pharmacological effects.

Anticancer Potential

Research indicates that this compound may function as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein essential for cell survival in various cancers. Inhibiting Mcl-1 can lead to increased apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochlorideContains thiophene and benzo[d]thiazolePotential anticancer activity
2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochlorideSimilar structure with variationsInvestigated for enzyme inhibition
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acidLacks dimethylamino group but shares thiophene coreKnown inhibitor of Mcl-1

The mechanism by which this compound exerts its biological effects involves binding to specific proteins involved in cell proliferation and survival. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for quantitatively studying these interactions. Preliminary data suggest that the compound may effectively bind to Mcl-1 and other related proteins.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzothiazole have shown lower neurotoxicity while maintaining anticancer efficacy. The most promising compounds displayed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and HCT116 .

In Vivo Studies

In vivo studies using murine models have indicated that compounds within this class can significantly inhibit tumor growth. For example, administration of related compounds resulted in a marked decrease in tumor size compared to control groups, suggesting strong potential for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

The compound shares key motifs with other heterocyclic derivatives, including:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity (Reported) Synthesis Method (Key Steps)
2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride Thiophene, benzo[d]thiazol, dimethylaminoethyl chain Not explicitly reported in evidence Not described in evidence
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole, trichloroethyl group Antimicrobial, antitumor Cyclization with iodine/triethylamine in DMF
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl] derivatives Thiazolylmethoxycarbonyl, diphenylhexane backbone Likely protease inhibition (inferred) Multi-step peptide coupling

Key Differences and Implications

Core Heterocycle :

  • The target compound’s thiophene ring may confer distinct electronic properties compared to 1,3,4-thiadiazole derivatives (e.g., enhanced π-π stacking for target binding) .
  • Benzo[d]thiazol vs. thiazol-5-ylmethyl groups (): The former’s fused aromatic system could improve metabolic stability relative to simpler thiazole derivatives .

6-Methoxybenzo[d]thiazol may reduce oxidative metabolism compared to unsubstituted thiazoles, prolonging half-life .

Synthetic Complexity :

  • The target compound’s multi-heterocyclic architecture likely requires sequential coupling and protection/deprotection steps, contrasting with the one-pot cyclization methods used for 1,3,4-thiadiazoles .

Pharmacological Considerations

  • Antimicrobial Potential: Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity , but the target compound’s dichlorothiophene motif may shift selectivity toward Gram-positive pathogens.
  • Antitumor Mechanisms: Thiazole/thiophene hybrids often act as kinase inhibitors or DNA intercalators. The dimethylaminoethyl side chain could facilitate DNA minor groove binding, analogous to anthracycline antibiotics.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsSolventYield (%)Reference
CondensationN-Phenylhydrazinecarboxamide, refluxAcetonitrile76–97
CyclizationI₂, Et₃N, 24h at 293–298 KDMF97.4

Advanced: How can the cyclization step be optimized to reduce byproduct formation?

Methodological Answer:
Byproduct formation during cyclization (e.g., co-crystals of intermediates) can be minimized by:

  • Controlled Acid Catalysis : Using concentrated sulfuric acid for precise protonation of reactive sites .
  • Temperature Gradients : Gradual heating (e.g., 293 K to 313 K) to stabilize intermediates.
  • Real-Time Monitoring : TLC (Silufol UV-254, chloroform:acetone 3:1) to track reaction progress and terminate before side reactions dominate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign chemical shifts for protons near electron-withdrawing groups (e.g., δ = 1.91 ppm for CH₃ in acetamide; δ = 7.52–7.94 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl (νmax ~1670 cm⁻¹) and amine (νmax ~3310 cm⁻¹) stretches .
  • Mass Spectrometry (FAB-MS) : Confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺) .

Advanced: How to resolve discrepancies between theoretical and experimental NMR data?

Methodological Answer:

  • Dynamic Effects : Account for tautomerism or conformational flexibility using variable-temperature NMR .
  • DFT Calculations : Compare computed chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) with experimental data .
  • Solvent Corrections : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent-induced shifts .

Basic: What in vitro assays evaluate antimicrobial activity?

Methodological Answer:

  • MIC Determination : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How to assess environmental fate and transformation products?

Methodological Answer:

  • Environmental Simulation : Use OECD 308/309 guidelines to study hydrolysis/photolysis in water/soil .
  • LC-HRMS : Identify transformation products (e.g., dechlorinated metabolites) .

Basic: Effective solvent systems for recrystallization?

Methodological Answer:

  • Ethanol/Acetic Acid : High yields (97.4%) for intermediates .
  • Chloroform:Acetone (3:1) : Ideal for TLC-based purity checks .

Advanced: How do benzothiazole substituents affect bioactivity?

Methodological Answer:

  • SAR Studies : Introduce electron-donating groups (e.g., -OCH₃ at position 6) to enhance membrane permeability .
  • LogP Measurements : Compare partition coefficients to correlate hydrophobicity with antimicrobial efficacy .

Basic: Key experimental design considerations for reproducibility?

Methodological Answer:

  • Randomized Block Designs : Split-plot setups to control variables like reaction time/temperature .
  • Stoichiometric Precision : Use anhydrous solvents and inert atmospheres to prevent hydrolysis .

Advanced: Role of computational tools in predicting reaction pathways?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate intermediate stability (e.g., transition states in cyclization) .
  • Docking Studies : Predict binding affinities to microbial targets (e.g., bacterial gyrase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.